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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of AZD3839, a potent
and selective inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a
key target in the development of therapeutics for Alzheimer's disease. This document details
the molecular interactions, quantitative binding data, and the experimental protocols utilized in
the structure determination.

Introduction

BACEL is an aspartic protease that plays a crucial role in the amyloidogenic pathway, leading
to the production of amyloid-beta (AB) peptides that are central to the pathology of Alzheimer's
disease.[1][2][3] The development of effective BACEL inhibitors is a primary strategy for
reducing AP levels in the brain.[4] AZD3839 is a clinical candidate that has demonstrated
potent inhibition of BACE1 and significant reduction of Af levels in preclinical studies.[2]
Understanding the precise binding mechanism of AZD3839 within the BACEL active site is
paramount for the rational design of next-generation inhibitors with improved efficacy and
safety profiles.

Crystallographic Structure of AZD3839 in Complex
with BACE1
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The crystal structure of AZD3839 bound to the active site of BACE1 was determined at a
resolution of 1.8 A and is deposited in the Protein Data Bank (PDB) with the accession code
4B05.[1][2][3][5][6] The inhibitor binds in a "flap-open" conformation of the enzyme.[1][2][7]

Key Molecular Interactions

The binding of AZD3839 to the BACEL active site is characterized by a network of specific
hydrogen bonds and hydrophobic interactions:

« Interaction with Catalytic Dyad: The amidine group of AZD3839 forms crucial hydrogen
bonds with the catalytic aspartate residues, Asp32 and Asp228, which is a hallmark of
aspartic protease inhibitors.[1][2]

e S1 Subsite: The phenyl ring of the inhibitor occupies the S1 subpocket.[7]

e S2' Subpocket: The substituted pyridine ring of AZD3839 fits into the S2' subpocket, where
the pyridine nitrogen establishes a key hydrogen bond with the side chain of Trp76.[1][2][7]

o Displacement of Water Molecule: The difluoromethyl group on the pyridine ring displaces a
conserved water molecule that typically coordinates with Ser35 and Asn37.[1][2]

e S3 Subsite: The pyrimidine ring of AZD3839 is oriented towards the S3 pocket.[7]

These interactions collectively contribute to the high affinity and selectivity of AZD3839 for
BACEL1.

Quantitative Data

The following tables summarize the key quantitative data associated with the interaction of
AZD3839 with BACEL.

Table 1: Crystallographic Data for BACE1 in complex
with AZD3839
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Parameter Value Reference
PDB ID 4B05 [11[31[5]
Resolution 1.80 A [1][21[3][6]
Space Group pP212121 [2][3]
R-Value Work 0.178 [6]

R-Value Free 0.215 [6]

Table 2: In Vitro Binding Affinity and Potency of

AZD3839
Parameter Species Value Reference
Ki (BACE1) Human 26.1 nM [1][2]
Ki (BACE2) Human 372 nM [1112]
Ki (Cathepsin D) Human >25 uM [11[2]
] Human SH-SY5Y
IC50 (AB40 reduction) 4.8 nM [1112]14]
cells
IC50 (sAPPf Human SH-SY5Y
. 16.7 nM [4]
reduction) cells
IC50 (AP40 reduction)  Mouse N2A cells 32.2nM [1]
] Mouse primary
IC50 (AB40 reduction) ) 50.9 nM [1]
cortical neurons
] Guinea pig primary
IC50 (AB40 reduction) 24.8 nM [1]

cortical neurons

Experimental Protocols

The following sections detail the methodologies employed in the determination of the BACE1-

AZD3839 crystal structure and its biochemical characterization.
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Protein Expression and Purification

The expression and purification of the BACEL protein for structural studies were conducted as
previously described by Patel et al.[2]

Crystallization

AZD3839 was introduced into the BACEL crystals through a soaking method.[1][2] The general
crystallization procedure for BACE1 has been previously described by Swahn et al.[2] A
common method for apo BACEL1 crystallization involves the sitting-drop vapor diffusion
technique.[8] Equal volumes of the protein solution and a mother liquor are mixed and
equilibrated against a larger volume of the mother liquor.[8] The mother liquor for apo BACE1
typically contains polyethylene glycol (PEG) 5000 monomethyl ether, ammonium iodide, and
sodium citrate at a specific pH.[8]

X-ray Data Collection and Processing

Crystallographic data for the BACE1-AZD3839 complex were collected using a Rigaku FR-E
generator equipped with a MarMosaic 225-mm high-speed CCD detector.[2][3] The collected
data were processed using the software MOSFLM and SCALA.[2][3]

In Vitro Enzyme Inhibition Assay (FRET)

The inhibitory potency of AZD3839 against BACE1 and other aspartic proteases was
determined using a fluorescence resonance energy transfer (FRET) assay.[2][3] This assay
measures the cleavage of a synthetic peptide substrate containing a fluorophore and a
quencher. In the uncleaved state, the quencher suppresses the fluorescence of the
fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated,
resulting in an increase in fluorescence. The concentration-dependent inhibition of this activity
by AZD3839 allows for the determination of its Ki value.[2]

Cellular AB Reduction Assay

The potency of AZD3839 in a cellular context was assessed by measuring the reduction of
AB40 levels in the conditioned media of various cell lines, including human SH-SY5Y cells,
mouse N2A cells, and primary cortical neurons from mice and guinea pigs.[1][2][4] These cells,
some of which overexpress the amyloid precursor protein (APP), were treated with varying
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concentrations of AZD3839.[1] The levels of secreted AB40 were then quantified to determine
the IC50 value of the compound.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for structure determination and the
key interactions within the BACEL1 active site.

Caption: Experimental workflow for determining the crystal structure of BACE1 with AZD3839.
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Caption: Key molecular interactions between AZD3839 and the BACEL active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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